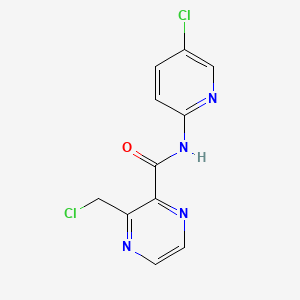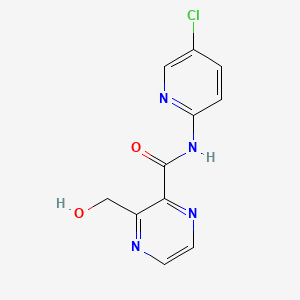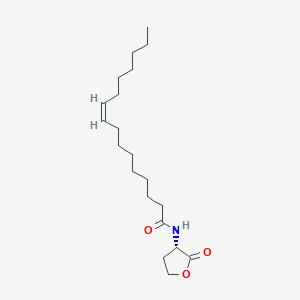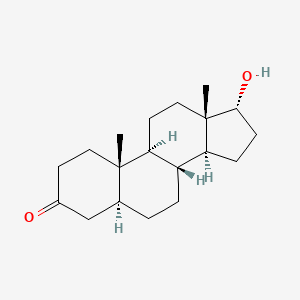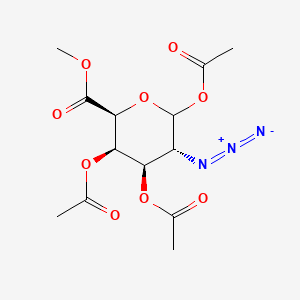
2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester is a compound of immense versatility, finding utility in the remarkable realm of biomedicine . Its manifold applications span from facilitating drug discovery to enabling targeted therapy .
Synthesis Analysis
Highly stereoselective synthesis of 2-azido-2-deoxyglucosides and 2-azido-2-deoxygalactosides is achieved via a gold-catalyzed S N 2 glycosylation . The glycosyl donors feature a designed 1-naphthoate leaving group containing an amide group . Upon gold activation of the leaving group, the amide group is optimally positioned to direct an S N 2 attack by an acceptor via H-bonding interaction .Molecular Structure Analysis
The molecular formula of 2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester is C13H17N3O9 . Its molecular weight is 359.29 .Chemical Reactions Analysis
The reaction of this compound with the primary acceptor A1 resulted in near inversion of the α/β ratio of the product 2aa at 1:16, suggesting high levels of S N 2 glycosylation .Aplicaciones Científicas De Investigación
Insulinotropic Effects
The polyacetate esters of monosaccharides, including compounds similar to 2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester, have been studied for their insulinotropic actions. These compounds can stimulate insulin release or inhibit glucose-stimulated insulin secretion in pancreatic islets. The research suggests a dual mode of action of these esters involving both the metabolic response to their sugar moieties and a direct effect of the esters themselves on specific receptor systems. These properties make them potential tools for treating non-insulin-dependent diabetes mellitus (Malaisse et al., 1998).
Effect on Neurobehavioral Toxicity
Studies on related esters, such as 2,4-Dichlorophenoxyacetic acid-n-butyl Ester (2,4-D ester), have highlighted their neurobehavioral toxicity and tolerance. The research indicates that exposure to these compounds can affect behavior, and there is a rapid development of tolerance to the behavioral deficits with repeated exposures. This insight is crucial for understanding the potential neurobehavioral implications of similar ester compounds (Schulze & Dougherty, 1988).
Role in Mutagenicity
Research on 5-aza-2'-deoxycytidine, which shares some structural similarities with 2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester, indicates its mutagenic properties. This mutagenicity is mediated by the mammalian DNA methyltransferase, providing insights into the mechanisms by which these types of compounds can induce mutations in vivo. This understanding is essential for evaluating the potential risks associated with the use of similar compounds (Jackson-Grusby et al., 1997).
Neuroprotective Activity
Isolated fractions from Biophytum sensitivum, including compounds structurally related to 2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester, have demonstrated neuroprotective effects. These effects are evident in models of dementia induced by specific esters, suggesting potential therapeutic applications for these types of compounds in treating neurodegenerative disorders (Bandaru, Ramu, & Vidhyadhara, 2020).
Propiedades
IUPAC Name |
methyl (2S,3R,4R,5R)-3,4,6-triacetyloxy-5-azidooxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O9/c1-5(17)22-9-8(15-16-14)13(24-7(3)19)25-11(12(20)21-4)10(9)23-6(2)18/h8-11,13H,1-4H3/t8-,9-,10-,11+,13?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMKPOBPFWONGP-LWYAWAMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)C(=O)OC)OC(=O)C)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@H](OC([C@@H]1N=[N+]=[N-])OC(=O)C)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747071 |
Source


|
| Record name | Methyl 1,3,4-tri-O-acetyl-2-azido-2-deoxy-D-galactopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester | |
CAS RN |
81997-92-4 |
Source


|
| Record name | Methyl 1,3,4-tri-O-acetyl-2-azido-2-deoxy-D-galactopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Furo[2,3-E]indole](/img/structure/B584287.png)
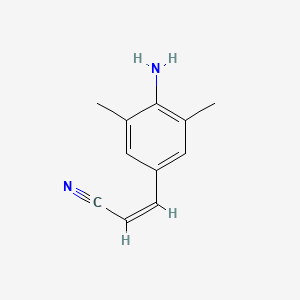
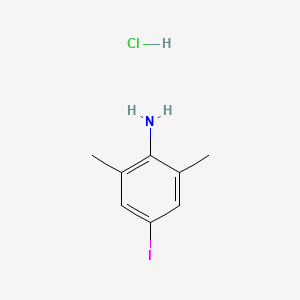
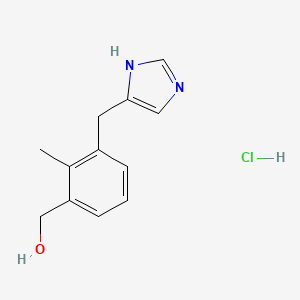
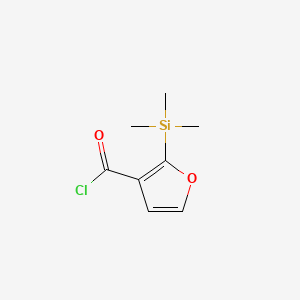

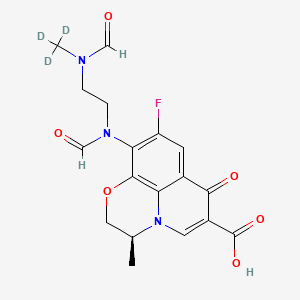
![Imidazo[1,2-a]pyrimidin-3-ol](/img/structure/B584301.png)
